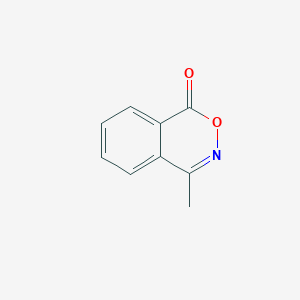

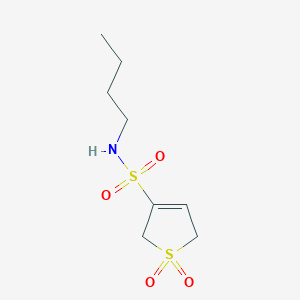

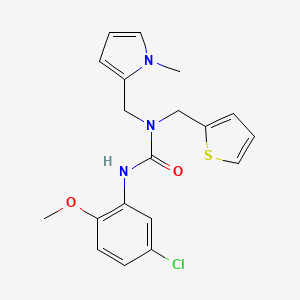

![molecular formula C16H9Cl2N3 B2607817 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile CAS No. 1192838-97-3](/img/structure/B2607817.png)

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with o-phenylenediamine and involves various methods such as reactions with carboxylic acids . The reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent, like polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Benzimidazole derivatives show a wide range of chemical reactivity and are involved in several types of chemical reactions . They are known to act as good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes .

Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

科学的研究の応用

Antioxidant Capacity and Reaction Pathways

Studies on the antioxidant capacity of compounds, particularly through ABTS/PP decolorization assays, reveal insights into the reaction pathways that could involve derivatives like (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile. The ABTS radical cation-based assays, which are prominent in evaluating antioxidant capacity, involve specific reactions that may bias comparisons between antioxidants. This suggests potential applications in studying the antioxidant properties of benzimidazole derivatives, including the compound (Ilyasov et al., 2020).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, closely related to benzimidazoles, have been reviewed for their antitumor activities. Compounds like this compound, by virtue of their structural components, may have implications in the search for new antitumor drugs, highlighting the importance of such derivatives in developing compounds with biological properties (Iradyan et al., 2009).

Pharmacological Evaluation of Benzofused Derivatives

Research focusing on benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties underscores the potential for compounds with benzimidazole components to serve as lead molecules in therapeutic agent development. This area of study provides a framework for evaluating this compound in similar contexts (Raut et al., 2020).

Environmental Impact and Aquatic Environments

The occurrence, fate, and behavior of related chemical structures in aquatic environments, such as parabens, provide insight into environmental research applications. Understanding the biodegradability, persistence, and potential ecotoxicological effects of compounds like this compound could be critical for assessing their environmental impact (Haman et al., 2015).

Therapeutic Potential of Benzimidazole Derivatives

A comprehensive review of benzimidazole derivatives highlights their therapeutic potential across a wide range of pharmacological activities. Given its structural components, this compound could offer valuable insights into antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory applications (Babbar et al., 2020).

作用機序

The mechanism of action of benzimidazole derivatives can vary widely depending on their functional groups. They have been found to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

将来の方向性

特性

IUPAC Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOMGSGAWFAUPJ-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

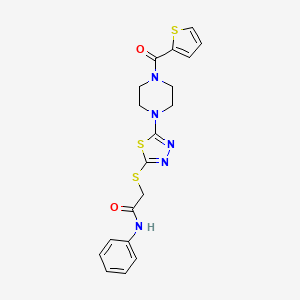

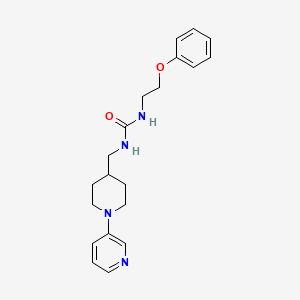

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2607743.png)

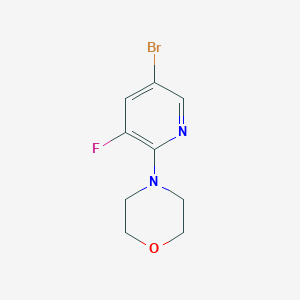

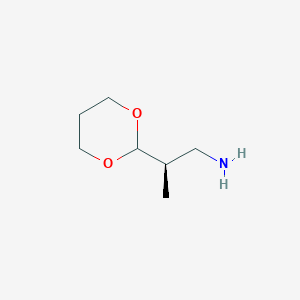

![2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone](/img/structure/B2607745.png)

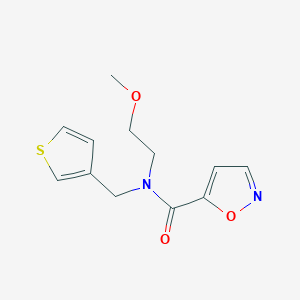

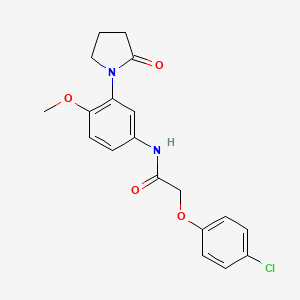

![1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2607746.png)

![(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2607748.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2607757.png)